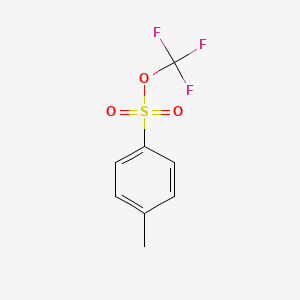

Trifluoromethyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trifluoromethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)15(12,13)14-8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKFPDJMAEDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199996 | |

| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175676-42-3 | |

| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175676-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Trifluoromethyl 4-Methylbenzenesulfonate: Protocol, Mechanism, and Application

Abstract

The introduction of the trifluoromethoxy (-OCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and bioavailability. Trifluoromethyl 4-methylbenzenesulfonate, also known as trifluoromethyl tosylate, has emerged as a valuable reagent for facilitating trifluoromethoxylation reactions. This technical guide provides a comprehensive overview of a robust and reliable protocol for its synthesis, grounded in the principles of electrophilic trifluoromethylation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss the critical safety and handling considerations necessary for successful and secure execution in a research environment.

Introduction: The Challenge and Importance of the Trifluoromethoxy Moiety

The trifluoromethoxy group is one of the most lipophilic substituents known in organic chemistry, a property that makes it highly sought after in drug design to enhance membrane permeability and overall exposure of a therapeutic agent. However, the synthesis of molecules containing this group is notoriously challenging. The direct precursor, trifluoromethanol (CF₃OH), is exceptionally unstable, readily decomposing to carbonyl fluoride and hydrogen fluoride. Consequently, synthetic chemists have developed indirect methods, relying on powerful reagents capable of transferring the -OCF₃ group or its synthetic equivalents.

This compound serves as a key player in this field. It is not synthesized via traditional esterification but through a sophisticated approach that leverages the power of hypervalent iodine chemistry. This guide focuses on a highly effective method: the direct acid-mediated reaction of p-toluenesulfonic acid with an electrophilic trifluoromethylating agent.

Mechanistic Rationale: The Role of Acid Activation

The core of this synthesis is the reaction between p-toluenesulfonic acid (TsOH) and a hypervalent iodine(III) reagent, specifically 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as the Togni reagent.[1] The reaction proceeds efficiently under mild conditions, and kinetic studies have revealed that it is first-order in both the sulfonic acid and the Togni reagent.[2]

A critical insight into the mechanism is the essential role of the Brønsted acidity of the sulfonic acid.[3][4] The reaction does not proceed with sulfonate salts (e.g., sodium p-toluenesulfonate), indicating that protonation of the Togni reagent is a key activation step.[3][4]

The proposed mechanism involves two main stages:

-

Acid-Mediated Ligand Exchange: The p-toluenesulfonic acid protonates the Togni reagent, facilitating a ligand exchange at the iodine center. The tosylate anion displaces the existing ligand on the hypervalent iodine, forming a key intermediate.

-

Reductive Elimination: The final step is a rate-determining reductive elimination from the iodine(III) intermediate.[2] This process forms the desired S-O bond of this compound and releases 2-iodobenzoic acid as a byproduct.

This pathway elegantly circumvents the need for unstable intermediates, providing a direct and high-yielding route to the target compound.

Experimental Protocol

This protocol is based on the procedure developed by Togni and coworkers for the electrophilic trifluoromethylation of sulfonic acids.[1]

Materials and Reagents

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent I)

-

Chloroform (CHCl₃), anhydrous

-

Dichloromethane (DCM), for workup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Flash chromatography setup

-

Fume hood

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine p-toluenesulfonic acid monohydrate (1.0 eq.) and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (1.05 eq.).

-

Dissolution & Reaction: Add anhydrous chloroform to the flask to achieve a suitable concentration (e.g., 0.2 M). Stir the mixture at ambient temperature. The reaction is typically complete within a few hours to overnight.

-

Expert Insight: The reaction progress can be conveniently monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal for the Togni reagent and the appearance of the product signal. Alternatively, TLC can be used, though visualization may require specific stains.

-

-

Workup - Quenching: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the 2-iodobenzoic acid byproduct.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer once more with DCM. Combine the organic layers.

-

Workup - Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Data Summary

The following table summarizes typical results for the synthesis of various trifluoromethyl sulfonates using this methodology.

| Sulfonic Acid Substrate | Product | Yield (%) |

| p-Toluenesulfonic acid | This compound | 92% |

| Methanesulfonic acid | Trifluoromethyl methanesulfonate | 99% |

| Benzenesulfonic acid | Trifluoromethyl benzenesulfonate | 95% |

| 4-Nitrobenzenesulfonic acid | Trifluoromethyl 4-nitrobenzenesulfonate | 89% |

| (Data adapted from Togni, et al.[1]) |

Safety and Handling

-

General Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

-

Reagent Hazards:

-

Togni Reagent: While generally shelf-stable, hypervalent iodine reagents should be handled with care. Avoid inhalation of dust.

-

p-Toluenesulfonic Acid: Corrosive. Causes skin and eye burns. Handle with care.

-

Chloroform/Dichloromethane: Volatile and suspected carcinogens. All handling and solvent removal should occur within a fume hood.

-

-

Product Stability: The product, this compound, is a reactive electrophile. It should be stored in a cool, dry place under an inert atmosphere and handled with care.

Conclusion

The acid-mediated reaction of p-toluenesulfonic acid with Togni's hypervalent iodine reagent provides a direct, efficient, and high-yielding pathway to this compound. This technical guide outlines a reliable protocol that leverages a sophisticated understanding of reaction mechanisms to overcome the inherent challenges associated with trifluoromethoxy group installation. By following the detailed procedure and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable reagent, enabling further advancements in the development of novel pharmaceuticals and agrochemicals.

References

- 1. Acid-mediated formation of trifluoromethylsulfonates from sulfonic acids and a hypervalent iodine trifluoromethylating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Trifluoromethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trifluoromethyl 4-methylbenzenesulfonate, a potent electrophilic trifluoromethylating agent, is of significant interest in medicinal chemistry and drug development for its ability to introduce the trifluoromethyl group into organic molecules, thereby modulating their biological properties. The efficacy and safety of its application are intrinsically linked to its stability and proper storage. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, outlines best practices for its storage and handling, and offers methodologies for its stability assessment.

Introduction: The Trifluoromethyl Tosylate Moiety and Its Significance

The introduction of a trifluoromethyl (CF₃) group into pharmacologically active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, also known as trifluoromethyl tosylate, serves as a key reagent in this synthetic transformation. Its reactivity, however, is counterbalanced by its inherent stability challenges. Understanding the chemical principles that govern its stability is paramount for its effective use in research and development.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and its reactivity with nucleophiles. The molecule comprises two key functional groups: the sulfonate ester and the trifluoromethyl group, each contributing to its overall reactivity profile.

The Sulfonate Ester: A Potent Leaving Group

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions due to the resonance stabilization of the resulting sulfonate anion. This inherent reactivity makes them susceptible to cleavage by a variety of nucleophiles, including water.

The Trifluoromethyl Group: An Electron-Withdrawing Powerhouse

The trifluoromethyl group is strongly electron-withdrawing, which has a dual effect on the molecule's stability. It enhances the electrophilicity of the sulfonyl sulfur, making the ester more susceptible to nucleophilic attack. However, the C-F bonds are exceptionally strong, rendering the CF₃ group itself generally stable under many conditions.

Primary Decomposition Pathway: Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The presence of moisture can lead to the cleavage of the sulfonate ester bond, yielding 4-methylbenzenesulfonic acid and the unstable trifluoromethanol, which can further decompose.

The mechanism of sulfonate ester hydrolysis can be complex, proceeding through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the reaction conditions and the nature of the substituents.[1][2] For aryl sulfonates, the reaction is typically facilitated by hydroxide ions in alkaline conditions.

Caption: Primary decomposition pathway of this compound via hydrolysis.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque glass | Protects from moisture and light. |

| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures safe handling of a reactive chemical. |

Data synthesized from multiple chemical supplier safety data sheets.

Handling Precautions

-

Moisture Sensitivity: Due to its susceptibility to hydrolysis, handle the compound in a dry environment, preferably in a glove box or under a stream of inert gas.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. The compound is a skin and eye irritant.

Experimental Assessment of Stability: A Practical Guide

Researchers can assess the stability of this compound through forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[3][4]

Forced Degradation Protocol (General Framework)

This protocol provides a general framework. Specific concentrations and time points should be optimized based on preliminary experiments.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl, 60°C for 24-48 hours |

| Basic Hydrolysis | 0.1 M NaOH, room temperature for 1-4 hours |

| Oxidative Degradation | 3% H₂O₂, room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80°C for 48 hours |

| Photolytic Degradation | Solution exposed to UV light (254 nm) for 24 hours |

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Techniques: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for a forced degradation study of this compound.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the parent compound and separating its degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to identify the structure of degradation products. The disappearance of the trifluoromethyl signal in ¹⁹F NMR can be a sensitive indicator of degradation.[5]

Conclusion

The stability of this compound is a critical factor for its successful application in chemical synthesis. Its primary degradation pathway is hydrolysis, which can be effectively mitigated by stringent control of storage and handling conditions. By understanding the chemical principles of its stability and employing robust analytical methods for its assessment, researchers can ensure the quality and reliability of this important trifluoromethylating agent in their drug discovery and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

The Advent of a Powerful Reagent: An In-depth Technical Guide to Trifluoromethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the discovery, history, and core functionalities of a key, yet often overlooked, reagent in the trifluoromethylation arsenal: Trifluoromethyl 4-methylbenzenesulfonate, also known as trifluoromethyl tosylate. While not as ubiquitously recognized as some of its more complex counterparts, this reagent represents a fundamental building block and a precursor to more elaborate trifluoromethylating agents. This document will provide a comprehensive overview of its historical context, synthesis, physicochemical properties, and its applications in synthetic chemistry, offering field-proven insights for researchers in drug development and beyond.

A Historical Perspective: The Quest for Controlled Trifluoromethylation

The story of this compound is intrinsically linked to the broader narrative of organofluorine chemistry and the relentless pursuit of efficient methods for introducing the trifluoromethyl (CF₃) group. The mid-20th century saw a surge in interest in fluorinated organic compounds, driven by the discovery of their unique and often beneficial properties in biological systems. Early methods for trifluoromethylation were often harsh and lacked general applicability.

The pioneering work of scientists like Yagupolskii in the 1980s, who developed diaryl(trifluoromethyl)sulfonium salts, marked a significant leap forward in electrophilic trifluoromethylation.[1][2] This was followed by the development of other influential reagents, such as the Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts) and the now widely used Togni reagents (hypervalent iodine compounds).[1][2]

While a definitive seminal publication detailing the initial "discovery" of this compound is not readily apparent in the chemical literature, its emergence can be understood as a logical progression in the field. The tosylate group was already a well-established and excellent leaving group in organic synthesis. The combination of the trifluoromethyl moiety with the tosylate leaving group would have been a natural target for chemists seeking a simple, yet effective, electrophilic trifluoromethylating agent or a precursor to other such reagents. Its primary role, as evidenced by its applications, appears to be as a stable, manageable source of an electrophilic "CF₃⁺" equivalent, particularly in the synthesis of other, more complex trifluoromethylating agents and in specialized applications like radiochemistry.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 175676-42-3 | [3][4][5] |

| Molecular Formula | C₈H₇F₃O₃S | [3][4] |

| Molecular Weight | 240.20 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound, while not explicitly detailed in a landmark publication, can be inferred from established synthetic methodologies for analogous sulfonate esters. The most probable and widely practiced route involves the reaction of a suitable trifluoromethyl-containing precursor with p-toluenesulfonyl chloride.

General Synthetic Approach

The likely synthetic pathway mirrors that of other tosylates, where an alcohol is reacted with tosyl chloride in the presence of a base to neutralize the HCl byproduct. In this case, the "alcohol" would be the hypothetical and unstable trifluoromethanol. A more practical approach involves the use of a trifluoromethoxide source or a precursor that can generate it in situ.

A plausible synthetic route, adapted from the preparation of similar compounds, is the reaction of a trifluoromethanide source with a sulfonylating agent.

Experimental Protocol: Synthesis of this compound (Illustrative)

Disclaimer: This protocol is illustrative and based on general methods for tosylate synthesis. Researchers should consult specific literature and safety data before attempting any synthesis.

Materials:

-

Trifluoromethanesulfonic acid

-

p-Toluenesulfonyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

To a solution of trifluoromethanesulfonic acid in anhydrous dichloromethane, cooled to 0°C under an inert atmosphere, is slowly added p-toluenesulfonyl chloride.

-

Pyridine is then added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is washed with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound serves as a valuable reagent in several key areas of organic synthesis, primarily as a precursor for other trifluoromethylating agents and in radiolabeling.

Precursor to Trifluoromethylating Agents

One of the significant applications of trifluoromethyl tosylate is in the in situ generation of other reactive trifluoromethylating species. For instance, it can react with silver salts to form silver(I) trifluoromethoxide, a reagent used in trifluoromethoxylation reactions.

Radiochemistry and Positron Emission Tomography (PET)

The isotopic labeling of molecules is crucial for their use as tracers in PET imaging. The ¹⁸F-labeled analogue of trifluoromethyl tosylate, [¹⁸F]this compound, has been investigated as a potential agent for introducing the [¹⁸F]CF₃ group into biomolecules.[6][7][8] The development of efficient methods for the synthesis of this radiolabeled reagent is an active area of research.

Future Outlook

While newer and often more versatile electrophilic trifluoromethylating reagents have taken center stage in recent years, the fundamental role of simpler building blocks like this compound should not be underestimated. Its utility as a precursor and in specialized fields like radiochemistry ensures its continued relevance. Future research may focus on developing more efficient and scalable syntheses of this reagent and its isotopically labeled analogues. Furthermore, a deeper exploration of its reactivity profile could unveil new and unforeseen applications in the ever-evolving landscape of organofluorine chemistry.

References

- 1. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 175676-42-3: Methanol, 1,1,1-trifluoro-, 1-(4-methylbe… [cymitquimica.com]

- 5. 175676-42-3|this compound|BLD Pharm [bldpharm.com]

- 6. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethyl 4-methylbenzenesulfonate synonyms and alternative names

An In-depth Technical Guide to Trifluoromethyl 4-methylbenzenesulfonate: A Key Reagent in Modern Drug Discovery

This guide provides a comprehensive overview of this compound, a pivotal reagent in contemporary organic synthesis, with a particular focus on its application in pharmaceutical and drug development research. We will delve into its nomenclature, physicochemical properties, synthesis, and mechanistic role as a trifluoromethylating agent, offering field-proven insights for researchers and scientists.

Nomenclature and Identification

This compound is known by several alternative names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

The most common synonym is Trifluoromethyl tosylate . The term "tosylate" is a widely recognized abbreviation for the 4-methylbenzenesulfonate group, a common leaving group in nucleophilic substitution reactions.[1][2]

Other systematic and semi-systematic names include:

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 240.20 g/mol | [1][2] |

| Appearance | Typically a liquid | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3][4] |

| Solubility | Soluble in many organic solvents | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | [1] |

| InChI Key | NHBKFPDJMAEDOS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The core principle of this synthesis is the reaction between an alcohol (in this case, the highly reactive and unstable trifluoromethanol) and a sulfonyl chloride to form a sulfonate ester. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow

The following diagram illustrates the likely synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trifluoromethanol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Work-up: Quench the reaction with the addition of cold water. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action and Applications in Drug Discovery

The primary utility of this compound lies in its ability to act as a trifluoromethylating agent . The trifluoromethyl (CF₃) group is of immense importance in medicinal chemistry due to its unique electronic and steric properties.[6][7]

The Impact of the Trifluoromethyl Group in Drug Design:

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes, a critical factor for drug absorption and distribution.[7][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[7][9]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[6][7]

-

Modulation of pKa: The presence of a CF₃ group can significantly influence the acidity or basicity of nearby functional groups, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties.[7][10]

A vast number of FDA-approved drugs contain a trifluoromethyl group, highlighting its significance in modern pharmaceuticals.[1][11]

Reaction Mechanism: Nucleophilic Trifluoromethylation

This compound is an electrophilic source of the trifluoromethyl group. However, its direct reaction with nucleophiles to transfer a "CF₃⁺" cation is challenging. A more plausible application involves its use in generating other trifluoromethylating reagents. For instance, it can react with a fluoride source to generate silver(I) trifluoromethoxide in situ, which can then participate in trifluoromethoxylation reactions.[12]

The following diagram illustrates a generalized concept of how a tosylate can be a precursor in reactions involving the trifluoromethyl moiety.

Caption: Generalized reaction pathway involving a trifluoromethyl tosylate.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound (CAS 175676-42-3) was not found in the search results, general safety precautions for sulfonate esters and organofluorine compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13]

-

Skin: Wash off immediately with plenty of soap and water.[13][14]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

-

Conclusion

This compound, or trifluoromethyl tosylate, is a valuable reagent in organic synthesis, primarily for the introduction of the trifluoromethyl group into organic molecules. Its application is particularly significant in the field of drug discovery, where the unique properties of the CF₃ group are leveraged to enhance the pharmacological profiles of new chemical entities. A thorough understanding of its nomenclature, properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. 175676-42-3|this compound|BLD Pharm [bldpharm.com]

- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE CAS#: 433-06-7 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. deltakits.com [deltakits.com]

Methodological & Application

Application Notes and Protocols: Photocatalytic Trifluoromethylation of Alkenes using Trifluoromethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the photocatalytic trifluoromethylation of alkenes utilizing Trifluoromethyl 4-methylbenzenesulfonate (CF3-OTs). We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting. This document is intended to serve as a practical resource for researchers seeking to leverage this powerful synthetic methodology.

Introduction: The Significance of Trifluoromethylation in Drug Discovery

The trifluoromethyl group is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a lead compound. Traditional methods for introducing the CF3 group often require harsh reaction conditions or the use of expensive and hazardous reagents. The advent of photoredox catalysis has revolutionized this field, enabling the generation of the trifluoromethyl radical under mild, visible-light-mediated conditions. This approach offers a more sustainable and versatile platform for the late-stage functionalization of complex molecules.

This compound, a stable and easily handled crystalline solid, has emerged as a valuable precursor to the trifluoromethyl radical in these photocatalytic transformations. This guide will focus on its application in the trifluoromethylation of a variety of alkene substrates.

Mechanistic Insights: A Tale of Radicals and Light

The photocatalytic trifluoromethylation of alkenes using this compound typically proceeds through a radical chain mechanism initiated by a photoredox catalyst. While variations exist, a general mechanistic pathway is illustrated below.

The Photocatalytic Cycle

The reaction is initiated by the excitation of a photocatalyst (PC), commonly a ruthenium or iridium complex, upon absorption of visible light. The excited state of the photocatalyst, *PC, is a potent single-electron donor. This excited catalyst can then engage in a single-electron transfer (SET) with this compound. This reductive cleavage of the S-O bond generates the trifluoromethyl radical (•CF3) and the corresponding tosylate anion.

The highly reactive •CF3 radical then adds to the alkene substrate, forming a new carbon-centered radical intermediate. This intermediate can then be oxidized by the oxidized photocatalyst (PC+) to a carbocation, which subsequently eliminates a proton to afford the trifluoromethylated alkene product and regenerate the ground-state photocatalyst.

Alternatively, the carbon-centered radical intermediate can propagate a radical chain by abstracting a hydrogen atom from a suitable donor or engaging in other radical termination pathways.

Caption: Generalized photocatalytic cycle for the trifluoromethylation of alkenes.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Materials and Equipment

-

This compound (CF3-OTs): Commercially available or can be synthesized.

-

Alkene Substrate: The alkene to be trifluoromethylated.

-

Photocatalyst: e.g., Ru(bpy)3Cl2 or fac-Ir(ppy)3.

-

Solvent: Anhydrous and degassed solvent (e.g., acetonitrile, DMF, or DMSO).

-

Reaction Vessel: Schlenk tube or a vial with a septum.

-

Light Source: Blue LED lamp (e.g., 450 nm).

-

Stirring: Magnetic stirrer and stir bar.

-

Inert Atmosphere: Nitrogen or argon gas line.

General Procedure for Photocatalytic Trifluoromethylation

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2-2.0 equivalents), the alkene substrate (1.0 equivalent), and the photocatalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically in the range of 0.05-0.2 M.

-

Irradiation: Place the reaction vessel in front of a blue LED lamp at a distance of 2-5 cm. Ensure the reaction mixture is stirring vigorously. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Example Protocol: Trifluoromethylation of Styrene

| Reagent | Amount | Moles (mmol) | Equivalents |

| Styrene | 104 mg | 1.0 | 1.0 |

| This compound | 360 mg | 1.5 | 1.5 |

| Ru(bpy)3Cl2 | 7.5 mg | 0.01 | 0.01 |

| Acetonitrile (anhydrous, degassed) | 10 mL | - | - |

Procedure:

-

Combine styrene, this compound, and Ru(bpy)3Cl2 in a dry 25 mL Schlenk tube.

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add 10 mL of anhydrous, degassed acetonitrile via syringe.

-

Stir the mixture and irradiate with a 450 nm blue LED lamp at room temperature for 12-24 hours.

-

After the reaction is complete (as determined by GC-MS), dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the trifluoromethylated product.

Substrate Scope and Limitations

This photocatalytic method is applicable to a wide range of alkene substrates.

-

Activated Alkenes: Styrenes and other electron-rich alkenes are generally excellent substrates, often providing high yields of the desired products.

-

Unactivated Alkenes: While challenging, the trifluoromethylation of unactivated alkenes can be achieved, sometimes requiring higher catalyst loadings or longer reaction times.

-

Functional Group Tolerance: A key advantage of photoredox catalysis is its high functional group tolerance. Esters, amides, ketones, and ethers are often well-tolerated.

Limitations:

-

Electron-deficient alkenes: Alkenes bearing strong electron-withdrawing groups may be poor substrates for this reaction.

-

Steric Hindrance: Highly hindered alkenes may react sluggishly or not at all.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficient light exposure- Poor quality solvent- Presence of oxygen | - Use a fresh batch of catalyst- Ensure the light source is functioning correctly and is close to the reaction vessel- Use anhydrous, degassed solvent- Thoroughly degas the reaction mixture |

| Formation of byproducts | - Over-reaction- Side reactions of the radical intermediate | - Monitor the reaction closely and stop it once the starting material is consumed- Adjust the reaction concentration or temperature- Consider a different photocatalyst or solvent |

| Low product yield | - Incomplete reaction- Difficult purification | - Increase the reaction time or catalyst loading- Optimize the purification protocol (e.g., different solvent system for chromatography) |

Conclusion: A Bright Future for Photocatalytic Trifluoromethylation

The photocatalytic trifluoromethylation of alkenes using this compound represents a powerful and versatile tool for the synthesis of trifluoromethyl-containing molecules. The mild reaction conditions, broad substrate scope, and high functional group tolerance make it an attractive method for both academic and industrial applications. As the field of photoredox catalysis continues to evolve, we can expect even more efficient and selective methods for trifluoromethylation to emerge, further empowering the discovery of new and improved pharmaceuticals and agrochemicals.

Application Notes and Protocols for Late-Stage Functionalization of Drug Candidates with Trifluoromethyl 4-methylbenzenesulfonate

Abstract

Late-stage functionalization (LSF) is a paradigm-shifting strategy in modern drug discovery, enabling the direct modification of complex molecular scaffolds at a late point in their synthesis. This approach accelerates the generation of analogues with improved pharmacological profiles, bypassing the need for lengthy de novo synthesis. The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides a comprehensive guide to the application of Trifluoromethyl 4-methylbenzenesulfonate as a versatile reagent for the late-stage introduction of the trifluoromethyl group into drug candidates. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the mechanistic rationale behind its application, with a focus on photocatalytic activation.

Introduction: The Strategic Value of Late-Stage Trifluoromethylation

The introduction of a trifluoromethyl group can profoundly and beneficially alter the properties of a bioactive molecule.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Traditionally, the CF₃ group is incorporated early in a synthetic sequence using building block approaches. However, LSF offers a more efficient route to diversify lead compounds, allowing for rapid exploration of structure-activity relationships (SAR).[4] The ability to directly introduce a CF₃ group into a complex, drug-like molecule streamlines the optimization process and can unlock new therapeutic potential.[5]

This compound, also known as trifluoromethyl tosylate, has emerged as a valuable tool for this purpose. While other electrophilic and radical trifluoromethylating reagents like Umemoto's and Togni's reagents are well-established, the sulfonate-based reagent offers a distinct reactivity profile, particularly amenable to photocatalytic activation.[6][7] This application note will focus on leveraging this reactivity for the late-stage functionalization of complex molecules.

Reagent Profile: this compound

This compound is a crystalline solid that serves as a precursor to the trifluoromethyl radical (•CF₃) or a related electrophilic trifluoromethylating species under appropriate activation conditions.[8] Its tosylate backbone provides a good leaving group, facilitating the generation of the reactive trifluoromethyl species.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇F₃O₃S |

| Molecular Weight | 240.20 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 175676-42-3 |

Mechanistic Rationale: Photocatalytic Activation

The functionalization of drug candidates with this compound is often achieved through a photocatalytic cycle. This approach offers mild reaction conditions and high functional group tolerance, which are critical for LSF of complex molecules.[8] The proposed mechanism for a photocatalytic trifluoromethylation of an aromatic moiety within a drug candidate is outlined below.

Figure 1: Proposed Photocatalytic Cycle for Trifluoromethylation. This diagram illustrates a plausible mechanism where a photocatalyst, upon excitation by visible light, engages in single-electron transfer (SET) with the drug candidate to form a radical cation. Concurrently, the reduced photocatalyst transfers an electron to this compound, liberating the trifluoromethyl radical, which then couples with the drug radical cation.

Experimental Protocols

This section provides a general protocol for the late-stage trifluoromethylation of a drug candidate containing an electron-rich aromatic or heteroaromatic moiety. Note: This protocol is a starting point and may require optimization for specific substrates.

Materials and Reagents

-

Drug Candidate (1.0 equiv)

-

This compound (1.5 - 3.0 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃, 1-5 mol%)

-

Solvent (e.g., Acetonitrile, DMF, degassed)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., Blue LED lamp, 456 nm)[6]

Reaction Setup and Procedure

Figure 2: General Experimental Workflow for Photocatalytic Trifluoromethylation. This flowchart outlines the key steps from reaction setup to product characterization.

Step-by-Step Protocol:

-

Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the drug candidate (1.0 equiv), this compound (1.5 equiv), and the photocatalyst (2 mol%).

-

Solvent Addition: Add the appropriate volume of degassed solvent to achieve the desired concentration (typically 0.05-0.1 M).

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure an inert atmosphere.

-

Irradiation: Place the reaction vessel at a fixed distance from the visible light source and begin stirring. Maintain a constant temperature, if necessary, using a cooling fan.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficient light intensity | Move the reaction vessel closer to the light source or use a more powerful lamp. |

| Inefficient photocatalyst | Screen different photocatalysts or increase the catalyst loading. | |

| Deactivated catalyst | Ensure the solvent is thoroughly degassed and the reagents are pure. | |

| Formation of byproducts | Over-irradiation | Monitor the reaction closely and stop it once the starting material is consumed. |

| Non-selective reaction | Adjust the solvent, temperature, or photocatalyst to improve selectivity. | |

| Poor solubility | Inappropriate solvent | Screen a range of solvents to find one that dissolves all reaction components. |

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable reagent for the late-stage functionalization of drug candidates. Its activation under mild, photocatalytic conditions allows for the introduction of the crucial trifluoromethyl group into complex molecules with high functional group tolerance. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this reagent in their drug discovery and development programs. Further optimization of reaction conditions for specific substrates will undoubtedly expand the utility of this powerful synthetic tool.

References

- 1. mdpi.com [mdpi.com]

- 2. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

synthesis of trifluoromethylated heterocycles using Trifluoromethyl 4-methylbenzenesulfonate

An Application Guide to the Synthesis of Trifluoromethylated Heterocycles Using Trifluoromethyl 4-methylbenzenesulfonate

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of trifluoromethylated heterocycles utilizing this compound. The introduction of a trifluoromethyl (-CF₃) group is a cornerstone strategy in modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document explores the utility of this compound as a versatile reagent for this purpose. We present two primary, robust protocols: a Lewis acid-mediated electrophilic trifluoromethylation of electron-rich heterocycles and a photoredox-catalyzed radical trifluoromethylation suitable for a broader range of heteroaromatics. Each protocol is detailed with step-by-step instructions, mechanistic insights, and troubleshooting guides to empower researchers in drug discovery and chemical synthesis.

Introduction: The Power of the Trifluoromethyl Group

The trifluoromethyl group is a privileged motif in pharmaceuticals and agrochemicals.[1][3] Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Consequently, the development of efficient methods for introducing the -CF₃ group into complex molecules, particularly heterocycles, is of paramount importance.[4][5]

While numerous trifluoromethylating agents exist, they are often categorized by their reactive nature: nucleophilic, electrophilic, or radical.[1][6] this compound (TFMS), a stable, solid reagent, offers a compelling platform for trifluoromethylation. Its sulfonate leaving group suggests potential for both electrophilic activation and single-electron reduction to generate a trifluoromethyl radical, providing access to multiple synthetic pathways.

Proposed Reaction Mechanisms

The versatility of this compound (CAS 175676-42-3)[7] stems from its ability to engage in different mechanistic pathways depending on the reaction conditions.

Mechanism A: Lewis Acid-Mediated Electrophilic Trifluoromethylation

In the presence of a suitable Lewis acid (e.g., Zn(OTf)₂, Sc(OTf)₃), the sulfonate oxygen can coordinate, enhancing the polarization of the O-CF₃ bond. This increases the electrophilicity of the trifluoromethyl group, making it susceptible to attack by electron-rich heterocycles, such as indoles or pyrroles, via an SₑAr-type mechanism.

Caption: Lewis acid activation of TFMS for electrophilic attack.

Mechanism B: Photoredox-Catalyzed Radical Trifluoromethylation

Visible-light photoredox catalysis provides a mild pathway to generate trifluoromethyl radicals. An excited-state photocatalyst (*[PC]**) can reduce TFMS via a single-electron transfer (SET) event. The resulting radical anion rapidly fragments, releasing a trifluoromethyl radical (•CF₃) and the tosylate anion. The •CF₃ then adds to the heterocycle to form a radical intermediate, which is oxidized to the final product, regenerating the photocatalyst.[8]

Caption: Photoredox cycle for radical trifluoromethylation.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated C-2 Trifluoromethylation of Indole

This protocol details the direct trifluoromethylation of an electron-rich heterocycle, N-methylindole, at the C-2 position using TFMS activated by zinc triflate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound (TFMS) | ≥98% | Commercial | Store in a cool, dry place. |

| N-Methylindole | ≥98% | Commercial | |

| Zinc Triflate (Zn(OTf)₂) | Anhydrous, ≥98% | Commercial | Handle in a glovebox or dry atmosphere. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Use from a solvent purification system. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |

| Brine | ACS Grade | - | Saturated aqueous NaCl solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous zinc triflate (73 mg, 0.2 mmol, 0.2 equiv).

-

Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) via syringe. Stir the resulting suspension for 5 minutes. Add N-methylindole (131 mg, 1.0 mmol, 1.0 equiv) followed by this compound (360 mg, 1.5 mmol, 1.5 equiv).

-

Reaction: Heat the reaction mixture to 60 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Quenching: After completion, cool the reaction to room temperature and carefully quench by adding 15 mL of saturated aqueous NaHCO₃ solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure product, 2-trifluoromethyl-N-methylindole.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Conversion | Inactive Lewis acid (hydrolyzed) | Use freshly opened or properly stored anhydrous Zn(OTf)₂. |

| Insufficient temperature or time | Increase temperature to 80 °C or extend reaction time. | |

| Formation of Byproducts | Competing side reactions (e.g., polymerization) | Lower the reaction temperature; add the TFMS solution slowly to the reaction mixture. |

| Difficult Purification | Co-elution of starting material | Optimize the eluent system for chromatography, perhaps using a shallower gradient. |

Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of 4-Acetylpyridine

This protocol leverages visible light to generate a trifluoromethyl radical for the functionalization of a less electron-rich heterocycle. The regioselectivity can be influenced by the solvent system.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound (TFMS) | ≥98% | Commercial | |

| 4-Acetylpyridine | ≥98% | Commercial | |

| fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium) | ≥97% | Commercial | Photocatalyst. Handle with light protection. |

| Acetonitrile (MeCN) | Anhydrous | Commercial | Degas before use. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |

| Ethyl Acetate | HPLC Grade | Commercial | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, combine 4-acetylpyridine (121 mg, 1.0 mmol, 1.0 equiv), TFMS (360 mg, 1.5 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol, 1 mol%).

-

Solvent Addition: Add 5 mL of anhydrous, degassed acetonitrile.

-

Degassing: Seal the vial and sparge the solution with argon for 15 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a 24 W blue LED lamp and begin vigorous stirring. Ensure the reaction is cooled with a fan to maintain ambient temperature (20-25 °C).

-

Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction typically reaches completion in 12-24 hours.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers (e.g., C2 and C3 trifluoromethylated products).

Workflow Diagram

Caption: Experimental workflow for photoredox trifluoromethylation.

Scope and Limitations

The applicability of TFMS for trifluoromethylation is broad but subject to electronic and steric constraints.

Summary of Substrate Scope

| Heterocycle Class | Method | Typical Yields | Regioselectivity | Notes |

| Electron-Rich (Indoles) | Lewis Acid | 60-85% | High (C2 or C3 depending on substitution) | Sensitive to highly acidic conditions. |

| Electron-Rich (Pyrroles) | Lewis Acid | 55-75% | Moderate to High | Unprotected N-H may require protection. |

| Pyridines | Photoredox | 40-70% | Mixture of isomers; often favors C2/C4.[3] | Yields are sensitive to the electronic nature of substituents. |

| Quinolines | Photoredox | 50-75% | Generally favors the position ortho to the nitrogen. | |

| Thiophenes | Photoredox | 45-65% | High for C2 position. | Can be competitive with Lewis acid methods. |

| Thiazoles | Photoredox | 30-50% | Lower yields due to ring deactivation. | Requires longer reaction times. |

Functional Group Tolerance: The photoredox method, in particular, demonstrates high functional group tolerance. Esters, ketones, amides, nitriles, and halides are generally well-tolerated.[6] The Lewis acid method is less tolerant of strong Lewis basic functional groups (e.g., free amines) which can sequester the catalyst.

Safety and Handling

This compound and related reagents require careful handling in a well-ventilated chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][11]

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[9]

-

Skin/Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9][10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[9]

Conclusion

This compound is a promising and versatile reagent for the synthesis of trifluoromethylated heterocycles. By selecting between Lewis acid-mediated or photoredox-catalyzed conditions, researchers can access pathways for both electrophilic and radical trifluoromethylation, respectively. These methods offer broad substrate scope and functional group tolerance, making them valuable tools in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The operational simplicity and reliance on a stable, solid reagent further enhance the practical utility of these protocols.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. file.bldpharm.com [file.bldpharm.com]

Application Notes and Protocols: Trifluoromethyl 4-Methylbenzenesulfonate in Medicinal Chemistry

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting profound improvements in a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl 4-methylbenzenesulfonate, also known as trifluoromethyl tosylate, has emerged as a valuable reagent in this field. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the properties, handling, and advanced applications of this reagent, with a focus on its role in photocatalytic reactions for the synthesis of novel trifluoromethylated scaffolds.

Reagent Profile: Physicochemical Properties and Safe Handling

This compound is a specialized reagent whose proper handling is paramount for experimental success and laboratory safety.

Physicochemical Data

A summary of the key properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 175676-42-3 | [1] |

| Molecular Formula | C₈H₇F₃O₃S | [1] |

| Molecular Weight | 240.20 g/mol | [1] |

| Synonyms | Trifluoromethyl tosylate | [2] |

| Physical Form | Liquid | |

| Storage Conditions | 2-8°C, Sealed in a dry environment |

Safety and Handling Protocols

This compound is classified with the GHS07 pictogram, indicating it can be harmful and an irritant. Adherence to the following safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always handle the reagent inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

-

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The reagent is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Avoid contact with strong oxidizing agents and strong bases.

The Strategic Role of the Trifluoromethyl Group in Drug Design

The CF3 group is far more than a simple methyl bioisostere. Its potent electron-withdrawing nature and high lipophilicity fundamentally alter a molecule's physicochemical profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (C-F bond energy is ~116 kcal/mol). This makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets C-H bonds. This increased stability can prolong a drug's half-life and improve its oral bioavailability.[1]

-

Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (Hansch parameter π ≈ 0.88). This enhancement can improve permeability across biological membranes, a critical factor for drug absorption and distribution to target tissues.

-

Binding Affinity: The strong dipole moment and electron-withdrawing properties of the CF3 group can alter the pKa of nearby functional groups and modulate non-covalent interactions (e.g., dipole-dipole, ion-dipole) with protein targets, potentially leading to enhanced binding affinity and selectivity.

Synthesis Considerations

While commercially available from several suppliers, understanding the synthesis of this compound provides insight into its reactivity.[2] The standard method for preparing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base.[3]

General Reaction: ROH + Ts-Cl --(Base)--> RO-Ts + Base·HCl

For trifluoromethyl tosylate, the precursor alcohol is trifluoromethanol (CF₃OH). However, trifluoromethanol is a notoriously unstable compound, readily decomposing to carbonyl fluoride (COF₂) and hydrogen fluoride (HF). This inherent instability makes its synthesis and subsequent tosylation challenging, which is why direct purchase of the reagent is the standard and recommended practice for most research applications.

Application Protocol: Synergistic Photocatalytic Azidotrifluoromethoxylation

A powerful application of this compound is in the three-component azidotrifluoromethoxylation of styrenes. This reaction, developed by Tang and coworkers, utilizes a synergistic combination of visible-light photoredox catalysis and silver catalysis.[4] The tosylate serves as a precursor to the active trifluoromethoxylating species.

Mechanistic Rationale

The reaction proceeds through a sophisticated catalytic cycle.[4] First, the excited-state photoredox catalyst reduces an azide source (Zhdankin reagent) to generate a highly reactive azide radical (•N₃). This radical adds to the styrene double bond, forming a stabilized benzylic radical. The photocatalyst, now in a highly oxidizing state, oxidizes this benzylic radical to a benzylic carbocation. Concurrently, this compound reacts with a silver(I) salt (AgF) to generate silver(I) trifluoromethoxide in situ. This species then acts as the nucleophile, trapping the carbocation to yield the final 1-azido-2-(trifluoromethoxy)ethane product.

Experimental Protocol

This protocol is adapted from the literature and should be performed with strict adherence to all safety guidelines.[4]

-

Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the styrene substrate (0.2 mmol, 1.0 equiv.), Zhdankin reagent (1.2 equiv.), Ru(bpy)₃(PF₆)₂ (1 mol%), and silver(I) fluoride (AgF, 2.0 equiv.).

-

Causality Note: AgF must be handled in a glovebox or under an inert atmosphere due to its hygroscopic nature. Moisture will deactivate the silver salt and inhibit the formation of the active trifluoromethoxylating agent.

-

-

Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10 minutes.

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe. Stir the mixture for 5 minutes. Subsequently, add a solution of This compound (1.5 equiv.) in anhydrous DCM (1.0 mL) via syringe.

-

Photocatalysis: Place the reaction tube approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is stirred vigorously to maintain a homogeneous suspension.

-

Self-Validating System: The reaction progress can be monitored by thin-layer chromatography (TLC) or by withdrawing small aliquots (via a purged syringe) for ¹⁹F NMR analysis, which will show the consumption of the starting tosylate and the appearance of the trifluoromethoxylated product signal.

-

-

Reaction Time: Irradiate the reaction for 12-24 hours, or until TLC/NMR analysis indicates complete consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting and Experimental Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Deactivated AgF due to moisture.2. Insufficient light intensity or incorrect wavelength.3. Degraded photocatalyst. | 1. Ensure all reagents and solvents are anhydrous. Handle AgF in a glovebox.2. Check LED lamp output. Position the reaction vessel closer to the light source.3. Use a fresh batch of the ruthenium photocatalyst. |

| Formation of Side Products | 1. Dimerization of styrene or radical intermediates.2. Decomposition of the Zhdankin reagent. | 1. Use more dilute conditions.2. Ensure the reaction is shielded from ambient light before irradiation begins. |

| Inconsistent Yields | 1. Incomplete mixing of the heterogeneous AgF.2. Temperature fluctuations. | 1. Use a high-speed stir plate to ensure the suspension is well-mixed.2. Use a fan to cool the reaction and maintain a consistent temperature (photocatalytic reactions can generate heat). |

Conclusion

This compound is a highly effective, albeit specialized, reagent for introducing the trifluoromethoxy group into organic molecules. Its application in synergistic photocatalytic systems highlights the cutting edge of modern synthetic methodology, enabling the construction of complex, fluorine-containing scaffolds that are of high interest in medicinal chemistry. By understanding its properties, handling requirements, and the mechanistic nuances of its application, researchers can confidently leverage this reagent to accelerate drug discovery programs.

References

Application Note: Trifluoromethyl 4-Methylbenzenesulfonate as a Key Reagent for the Synthesis of Advanced Agrochemicals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) group is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and bioavailability to active ingredients.[1][2] Trifluoromethyl 4-methylbenzenesulfonate (TFMS), also known as trifluoromethyl tosylate, has emerged as a potent and versatile reagent for introducing these crucial functionalities. This application note provides an in-depth guide for researchers and synthetic chemists on the properties, mechanism, and practical application of TFMS in the synthesis of agrochemical precursors, complete with detailed protocols and expert insights.

The Strategic Importance of Fluorine in Agrochemicals

The Trifluoromethyl Group: A Privileged Moiety

The trifluoromethyl (CF₃) group is one of the most vital substituents in contemporary crop protection chemistry.[3][4] Its powerful electron-withdrawing nature and high lipophilicity dramatically alter the physicochemical properties of a parent molecule.[1]

-

Enhanced Efficacy: Increased lipophilicity improves the penetration of the agrochemical through plant cuticles and insect exoskeletons, leading to higher bioavailability and potency.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by enzymes in target pests and the environment. This results in longer-lasting protection and potentially lower application rates.[1]

-

Binding Affinity: The CF₃ group can modulate the conformation and electronic profile of a molecule, often leading to stronger and more selective binding to target proteins.

A significant percentage of recently commercialized pesticides contain a trifluoromethyl group, highlighting its importance in creating next-generation herbicides, fungicides, and insecticides.[3][5][6]

This compound (TFMS): A Gateway to Trifluoromethoxylation

While direct trifluoromethylation is common, the introduction of the trifluoromethoxy (OCF₃) group offers a distinct set of advantages, including unique electronic properties and steric profiles.[2] this compound (TFMS) is a key reagent in this context. It serves as a precursor to reactive trifluoromethoxylating species, enabling the synthesis of complex aryl trifluoromethyl ethers, which are important scaffolds in many advanced agrochemicals.[7]

Reagent Profile: Physicochemical Properties and Safe Handling

Physicochemical Data

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | Trifluoromethyl tosylate, TFMS | --INVALID-LINK-- |